molecular formula C16H15N3O2 B2701412 2-cyano-N-(2-methoxyphenyl)-3-pyridin-4-ylpropanamide CAS No. 483359-51-9

2-cyano-N-(2-methoxyphenyl)-3-pyridin-4-ylpropanamide

Cat. No. B2701412
CAS RN: 483359-51-9
M. Wt: 281.315
InChI Key: XIAFRSMFTZNRLT-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methoxyphenyl)-3-pyridin-4-ylpropanamide (CNPP) is a unique compound that has been studied in recent years due to its potential applications in scientific research. CNPP has a number of interesting properties, including its ability to act as a ligand, its ability to interact with various proteins, and its ability to act as a substrate for various enzymes.

Scientific Research Applications

Synthesis and Chemical Properties

One significant application involves its role in synthetic chemistry. For instance, the one-step synthesis of pyridine and 4H-pyran derivatives from bisarylidenecyclohexanone and malononitrile under microwave irradiation showcases the compound's utility in producing complex molecules with good yields. This method emphasizes its importance in facilitating efficient chemical synthesis processes (Jian-Feng Zhou, 2003).

Biological Activities

Research into the biological activities of related cyanopyridine and cyanopyrans compounds provides insight into potential pharmaceutical applications. For example, studies have demonstrated moderate herbicidal activities of certain derivatives, indicating potential use in agricultural chemicals (Li et al., 2006). Additionally, pyridine derivatives have shown insecticidal activity against specific pests, offering a pathway to new insecticides (E. A. Bakhite et al., 2014).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of 2-cyano-N-(2-methoxyphenyl)-3-pyridin-4-ylpropanamide and its analogs have been explored, revealing their potential as candidates for developing new antimicrobial agents. Synthesized cyanopyridine and cyanopyrans have been screened for their activity against Mycobacterium tuberculosis and other microorganisms, demonstrating the compound's relevance in addressing infectious diseases (D. H. Vyas et al., 2009).

Antiviral and Cytotoxic Activities

The compound's framework has been utilized in synthesizing derivatives with antiviral and cytotoxic activities. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects on retrovirus replication, indicating potential applications in antiretroviral therapy (D. Hocková et al., 2003).

Material Science Applications

The compound's derivatives have been explored for their potential in material science, particularly in developing phosphorescent materials. For example, research on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives has provided insights into designing materials with specific optical properties, which could be used in sensors or optoelectronic devices (Qing‐bao Song et al., 2015).

properties

IUPAC Name

2-cyano-N-(2-methoxyphenyl)-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-15-5-3-2-4-14(15)19-16(20)13(11-17)10-12-6-8-18-9-7-12/h2-9,13H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAFRSMFTZNRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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